6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
6-(difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c1-3-2-4(6(9)10)12-8-5(3)7(11)13-14-8/h2,6H,1H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQMIJIWOTSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586327 | |
| Record name | 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925146-05-0 | |
| Record name | 6-(Difluoromethyl)-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step procedures starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Functional Group Interconversion: Further functionalization to introduce the amine group at the 3-position can be performed using nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may employ continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often utilized to streamline the synthesis and reduce the number of steps involved .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Amines, thiols, or alcohols for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Therapeutic Applications
1. Cancer Treatment
One of the primary applications of 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is in cancer therapy. Research has shown that derivatives of pyrazolo[3,4-b]pyridine, including this compound, serve as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer treatment. A study highlighted the synthesis and evaluation of a series of pyrazolo[3,4-b]pyridine derivatives that demonstrated significant antitumor activity in vivo, particularly against FGFR1-driven tumors .
2. Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Pyrazolo[3,4-b]pyridine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. These properties make them candidates for further studies in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Synthesis and Derivative Development
The synthesis of this compound involves various methodologies that allow for the introduction of different functional groups. This flexibility enables the creation of a library of derivatives with enhanced biological activities.
Synthetic Pathways
| Synthetic Method | Description | Yield |
|---|---|---|
| Condensation Reaction | Utilizing hydrazine derivatives with pyridine precursors | Up to 85% |
| Substitution Reactions | Introducing difluoromethyl groups via electrophilic substitution | Variable |
Case Studies
Case Study 1: FGFR Inhibition
In a notable study, a derivative of this compound was evaluated for its ability to inhibit FGFR kinase activity. The compound displayed IC50 values in the nanomolar range, indicating potent inhibitory effects. In xenograft models, it significantly reduced tumor growth compared to controls, demonstrating its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of pyrazolo[3,4-b]pyridine derivatives. The study revealed that certain modifications to the core structure enhanced the ability to protect neuronal cells from oxidative stress and apoptosis. These findings suggest that this class of compounds could be developed into therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism by which 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or modulator of its target pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-b]pyridin-3-amine scaffold is highly versatile, with substituent variations at positions 4 and 6 significantly influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridin-3-amine Derivatives
Key Observations
Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents at C4/C6 (e.g., 6f, APcK110) exhibit kinase inhibitory activity, likely due to π-π stacking interactions with target proteins . Fluorine Incorporation: The difluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine . Fluorinated analogs in other studies (e.g., 6j in ) show improved cellular permeability .
Synthetic Accessibility :
- The target compound’s synthesis likely involves introducing the difluoromethyl group via specialized reagents (e.g., difluoromethylation agents), which may lower yields compared to simpler methyl or aryl substitutions . For example, MNK1 inhibitor candidates with aryl groups at C4/C6 are synthesized in 47–60% yields via hydrazine cyclization , whereas fluorinated analogs may require additional optimization.
Physicochemical Properties :
- Boiling Point and Solubility : The methyl analog (CAS 79173-38-9) has a boiling point of 314°C , while the difluoromethyl derivative’s boiling point is unreported but expected to be higher due to increased molecular weight and polarity. Fluorine’s electronegativity may also reduce aqueous solubility compared to hydroxyl or methoxy-substituted analogs .
Structure-Activity Relationship (SAR): Planarity and Aromaticity: The planar pyrazolo[3,4-b]pyridine core is essential for kinase inhibition, as non-planar derivatives (e.g., pyrazolo[3,4-b]pyridin-6-one) lose activity entirely . The target compound retains this critical feature. Substituent Positioning: MNK1 inhibitors require bulky substituents at C4/C6 for activity (e.g., 6b in ), suggesting the target compound’s methyl and difluoromethyl groups may be suboptimal unless paired with additional functional groups .
Biological Activity
6-(Difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₈H₈F₂N₄
- Molecular Weight : 198.17 g/mol
- CAS Number : 925146-05-0
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). This interaction is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease. The modulation of mGlu4 can enhance synaptic transmission and improve motor function in preclinical models .
Pharmacological Profile
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines. The structural modifications in compounds like this compound can lead to enhanced potency against specific tumor types by targeting key signaling pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : Similar pyrazole compounds have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
- Antimicrobial Activity : Some studies have reported that pyrazole derivatives exhibit antimicrobial properties against various pathogens, suggesting their utility in treating infections .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural features. Modifications at specific positions on the pyrazole ring can significantly alter their efficacy and selectivity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 4 | Methyl group | Enhances binding affinity to mGlu4 |
| 6 | Difluoromethyl group | Increases metabolic stability |
| 3 | Amino group | Critical for receptor interaction |
Preclinical Studies on Parkinson's Disease
A notable study explored the effects of a related compound (VU0418506) on mGlu4 PAM activity in rodent models. The results indicated significant improvements in motor functions, with a strong correlation between compound concentration and therapeutic effect. However, concerns regarding CYP induction were raised, which could limit the clinical applicability of such compounds .
Antitumor Research
Another study focused on the antitumor potential of pyrazole derivatives, including those structurally similar to this compound. The findings highlighted the ability of these compounds to inhibit key oncogenic pathways, demonstrating their potential as anticancer agents .
Safety Profile
While the compound exhibits promising biological activities, it is classified as an irritant (Hazard Code: Xi), necessitating caution during handling and application in research settings .
Q & A
Q. What are the established synthetic routes for 6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions with careful control of substituents. For example:
- Step 1 : Condensation of hydrazine derivatives with β-ketoesters or acrylates under reflux in solvents like toluene or acetonitrile .
- Step 2 : Introduction of the difluoromethyl group via nucleophilic substitution or cross-coupling reactions, often using fluorinating agents or halide precursors .
- Characterization : Intermediates are validated using , , and IR spectroscopy. For instance, peaks for pyrazolo[3,4-b]pyridine derivatives show distinct signals for aromatic protons (δ 7.2–8.5 ppm) and NH groups (δ 5.5–6.0 ppm) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Chromatography : HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% by area normalization) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst Screening : Use of trifluoroacetic acid (TFA) or meglumine as catalysts improves cyclization efficiency in pyrazole ring formation .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates for difluoromethylation compared to non-polar solvents .
- Temperature Control : Reflux conditions (80–110°C) balance reaction speed and byproduct minimization .
Q. How do solvent and catalyst choices influence regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinase domains or G-protein-coupled receptors. The difluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., methyl vs. difluoromethyl) with bioactivity trends .
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) quantify IC values .
- Cellular Uptake : Radiolabeling (e.g., ) tracks intracellular accumulation in cancer cell lines .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
